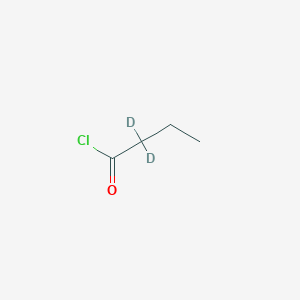
Butyryl-2,2-D2 chloride
Vue d'ensemble
Description
Butyryl-2,2-D2 Chloride, also known as Butanoyl Chloride, is an organic compound with the formula CH3CH2CD2COCl . It is a colorless liquid and is soluble in organic solvents . It is part of the Acyl Halides & Anhydrides functional groups .
Synthesis Analysis
Butyryl-2,2-D2 Chloride is usually produced by chlorination of butyric acid . It is an important intermediate for organic synthesis for the preparation of pharmaceuticals, agrochemicals, dyes, esters, and peroxide compounds .Molecular Structure Analysis
The molecular formula of Butyryl-2,2-D2 Chloride is C4H5D2ClO . It has a molecular weight of 108.56 . The isotopic enrichment is 98 atom % D .Chemical Reactions Analysis
Like related acyl chlorides, Butyryl-2,2-D2 Chloride reacts readily with water and alcohols . Alcohols react to give esters, and amines react to give amides .Physical And Chemical Properties Analysis
Butyryl-2,2-D2 Chloride has a molecular weight of 108.56 . It is a flammable liquid and corrosive . It should be stored at room temperature .Applications De Recherche Scientifique
Stable Isotope Labeling
Butyryl-2,2-D2 chloride, with a high atom % D, is used for stable isotope labeling in materials science . This application is crucial for tracing the movement of atoms in chemical reactions, studying reaction mechanisms, and understanding the structure and dynamics of complex molecular systems .
Polymer Synthesis
As an anhydride monomer, Butyryl-2,2-D2 chloride is employed in the synthesis of polymers. It’s particularly useful in creating polymers with specific isotopic labeling, which can be used to investigate the polymerization process or to create materials with unique physical properties .
Medicinal Chemistry
In medicinal chemistry, Butyryl-2,2-D2 chloride is used as a reagent for synthesizing pharmaceutical compounds . For example, it can be involved in the synthesis of statin drugs, which are used to lower cholesterol levels in the blood and prevent cardiovascular diseases .
Analytical Standards
This compound serves as a reference standard in analytical chemistry, providing a benchmark for quantifying the presence of butyryl groups in various samples. This is essential for quality control and validation of analytical methods .
Metabolic Studies
Researchers use Butyryl-2,2-D2 chloride in metabolic studies to understand the metabolic pathways of butyric acid derivatives. The deuterium labeling allows for precise tracking of metabolic products in biological systems .
Environmental Tracing
In environmental science, Butyryl-2,2-D2 chloride can be used to trace the environmental fate of butyric acid derivatives. Its stable isotopic label helps in studying the degradation and transformation of these compounds in the environment .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Butyryl-2,2-D2 Chloride is commonly used as an intermediate for organic synthesis for the preparation of pharmaceuticals, agrochemicals, dyes, esters, and peroxide compounds . Its derivatives are used in manufacturing pesticides, pharmaceuticals, perfume fixative, polymerization catalyst, and dyestuffs .
Propriétés
IUPAC Name |
2,2-dideuteriobutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c1-2-3-4(5)6/h2-3H2,1H3/i3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVECBJCOGJRVPX-SMZGMGDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyryl-2,2-D2 chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(azetidin-3-ylmethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1380507.png)

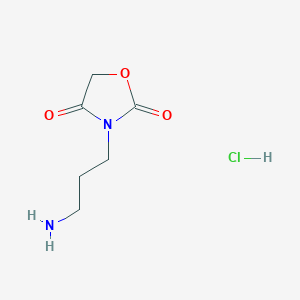





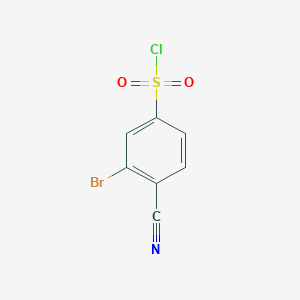
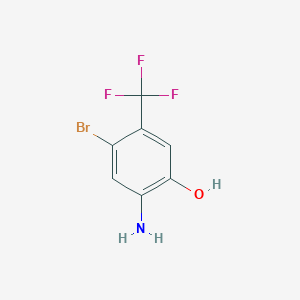
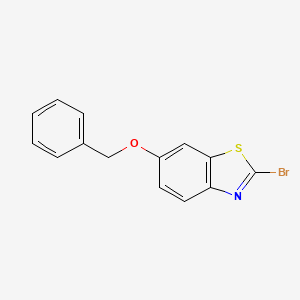
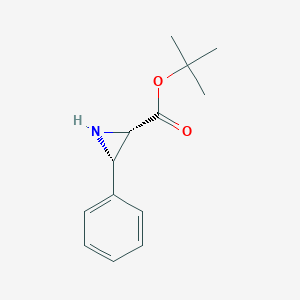
![[2,4'-Bipyridin]-3-ylmethanamine](/img/structure/B1380529.png)